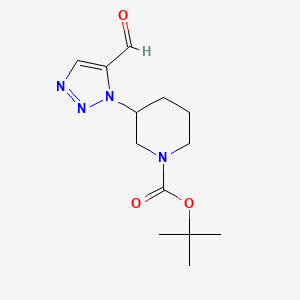

tert-Butyl 3-(5-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

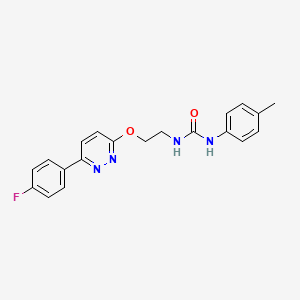

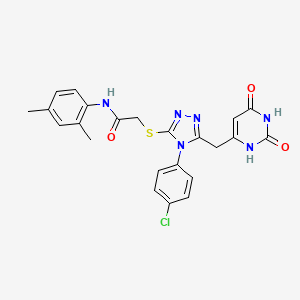

“tert-Butyl 3-(5-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 2137735-81-8 . It has a molecular weight of 280.33 . It is available in powder form .

Molecular Structure Analysis

The InChI code for “tert-Butyl 3-(5-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate” is 1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-5-10(8-16)17-11(9-18)7-14-15-17/h7,9-10H,4-6,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The physical form of “tert-Butyl 3-(5-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate” is a powder . It is stored at room temperature . The compound has a molecular weight of 280.33 .Aplicaciones Científicas De Investigación

Applications in Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound, serves as an important intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound was developed, emphasizing its role in cancer therapeutics targeting the PI3K/AKT/mTOR pathway. This pathway's dysfunction is associated with cancer cell growth and survival, making it a desirable target for cancer therapeutics. The synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, highlighting the compound's utility in developing drugs to overcome resistance issues in cancer treatment (Zhang et al., 2018).

Scaffold for Substituted Piperidines

The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate demonstrates its application as a new scaffold for preparing substituted piperidines. This process includes regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, converting the terminal alkyne into 1,4- and 1,5-disubstituted 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions with organic azides. This approach underscores the versatility of tert-butyl 3-(5-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate in medicinal chemistry for generating diverse molecular architectures with potential pharmacological activities (Harmsen et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 3-(5-formyltriazol-1-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-5-10(8-16)17-11(9-18)7-14-15-17/h7,9-10H,4-6,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLXASBAYRZTNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N2C(=CN=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(5-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2385740.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2385743.png)

![Methyl N-[4-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]sulfamoyl]phenyl]carbamate](/img/structure/B2385748.png)

![(Z)-methyl 2-(4-methoxy-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385749.png)

![Ethyl 4-oxo-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butanoate](/img/structure/B2385759.png)